N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound is a benzofuropyrimidine derivative with a complex heterocyclic core. Its structure features a 3-chloro-2-methylphenyl group attached via an acetamide linker to a benzofuro[3,2-d]pyrimidine scaffold substituted with a 4-methoxybenzyl moiety at the 3-position.
Properties
Molecular Formula |
C27H22ClN3O5 |
|---|---|
Molecular Weight |
503.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O5/c1-16-20(28)7-5-8-21(16)29-23(32)15-30-24-19-6-3-4-9-22(19)36-25(24)26(33)31(27(30)34)14-17-10-12-18(35-2)13-11-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
JSLZYTLEONMEBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxybenzyl Group: This can be achieved through nucleophilic substitution reactions, where the methoxybenzyl group is introduced to the core structure.
Introduction of the Chlorinated Aromatic Ring: This step usually involves coupling reactions, such as Suzuki or Heck coupling, to attach the chlorinated aromatic ring to the intermediate product.
Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas can convert ketones or nitro groups to alcohols or amines, respectively.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
The benzofuropyrimidine core is a common feature in several compounds, but substituent variations significantly influence biological activity and physicochemical properties. Below is a comparative table of key analogs:
Structural and Functional Insights
- Substituent Effects on Bioactivity: The 4-methoxybenzyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the 3-isopentyl group in the sulfanyl analog . Replacement of the dioxo group (in the target compound) with a sulfanyl linkage (as in the isopentyl analog) alters hydrogen-bonding capacity and metabolic stability .
- Acetamide derivatives like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () highlight the versatility of thioether linkages in medicinal chemistry, though their relevance to the target compound’s activity remains speculative .
Pharmacological Potential and Limitations
- Target Compound : The absence of explicit bioactivity data in the evidence limits direct conclusions. However, benzofuropyrimidines are often explored as kinase inhibitors or anticancer agents due to their planar aromatic systems .
- Analog Comparisons :
- The trifluoromethylphenyl group in ’s compound is associated with improved metabolic resistance in agrochemicals (e.g., cyprofuram in ), suggesting possible utility in drug design .
- Cyclopropanecarboxamide derivatives () demonstrate agricultural applications, indicating that carboxamide linkers are versatile but context-dependent .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₉H₁₈ClN₃O₂
- Molecular Weight: 367.82 g/mol
- CAS Number: Not specifically listed in the search results but can be derived from its systematic name.
Structural Features
The compound features a chloro-substituted aromatic ring and a pyrimidine derivative, which are known to contribute to various biological activities through interactions with biological macromolecules.
-
Enzyme Inhibition:
The compound has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression and cancer progression. IDO inhibition may enhance the effectiveness of anti-cancer therapies by restoring immune function . -
Antioxidant Properties:
Some derivatives of similar compounds have shown antioxidant activity, which can protect cells from oxidative stress and may contribute to their therapeutic effects . -
Neuroprotective Effects:
Related compounds have demonstrated neuroprotective properties by modulating neurotransmitter levels in the brain, suggesting that this compound might also influence central nervous system functions .
In Vitro Studies
Several studies have evaluated the compound's biological activity through in vitro assays:
- Cell Proliferation Assays: These assays indicate that the compound can affect cell growth in various cancer cell lines, potentially leading to apoptosis (programmed cell death) in malignant cells.
- Neurotransmitter Modulation: Research indicates that compounds with similar structures can increase levels of neurotransmitters such as acetylcholine and serotonin in neuronal cultures, which may enhance cognitive functions .
In Vivo Studies
Preliminary animal studies suggest that administration of this compound can lead to significant changes in behavior and biochemical markers associated with stress and anxiety .
Case Studies
-
Cancer Treatment Enhancement:
A study involving mice treated with both an anti-cancer agent and this compound showed improved survival rates compared to those treated with the anti-cancer agent alone. The mechanism was attributed to enhanced immune response due to IDO inhibition . -
Neuroprotection:
In a model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests, indicating potential therapeutic applications in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
